molecular formula C20H15BrN4O2S2 B3643546 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3643546
M. Wt: 487.4 g/mol
InChI Key: WIGPJGGNFLHYDP-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique combination of oxadiazole and thiazole rings, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or thiazole rings, leading to the formation of different reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and bromophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or bromophenyl positions.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of oxadiazole and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2S2/c21-15-8-6-14(7-9-15)16-11-28-19(22-16)23-17(26)12-29-20-25-24-18(27-20)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPJGGNFLHYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide

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